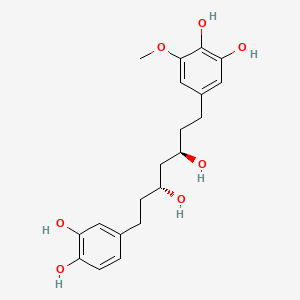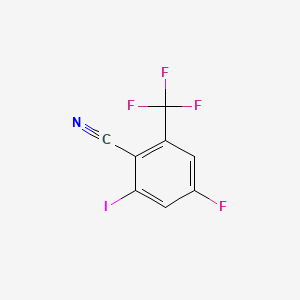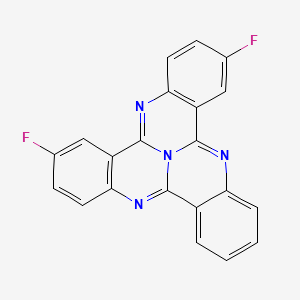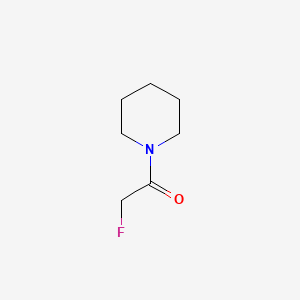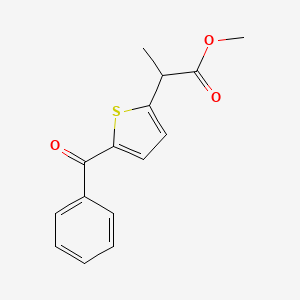
Tiaprofenic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiaprofenic Acid Methyl Ester is a derivative of Tiaprofenic Acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. This compound is primarily used for its anti-inflammatory and analgesic properties, particularly in the treatment of conditions such as rheumatoid arthritis and osteoarthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiaprofenic Acid Methyl Ester typically involves the esterification of Tiaprofenic Acid with methanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Tiaprofenic Acid and methanol are combined in the presence of an acid catalyst. The reaction mixture is heated, and the ester is subsequently purified through distillation or crystallization techniques .
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products:
Hydrolysis: Tiaprofenic Acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Tiaprofenic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential anti-inflammatory and analgesic effects in various biological models.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions such as arthritis.
Mechanism of Action
Tiaprofenic Acid Methyl Ester exerts its effects by inhibiting the production of prostaglandins, which are chemicals produced by the body in response to injury or disease. This inhibition is achieved by blocking the activity of the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in the synthesis of prostaglandins . By reducing the levels of prostaglandins, the compound helps to alleviate pain, swelling, and inflammation .
Comparison with Similar Compounds
Ibuprofen: Another arylpropionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: A nonsteroidal anti-inflammatory drug with a similar mechanism of action.
Ketoprofen: An NSAID that also belongs to the arylpropionic acid class and shares similar therapeutic uses.
Uniqueness: Tiaprofenic Acid Methyl Ester is unique in its specific chemical structure, which includes a thiophene ring. This structural feature contributes to its distinct pharmacological profile and may offer advantages in terms of efficacy and safety compared to other NSAIDs .
Properties
Molecular Formula |
C15H14O3S |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
methyl 2-(5-benzoylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C15H14O3S/c1-10(15(17)18-2)12-8-9-13(19-12)14(16)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
LUVJXUXGNTWIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)
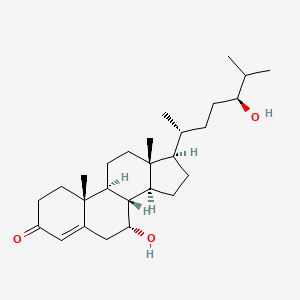

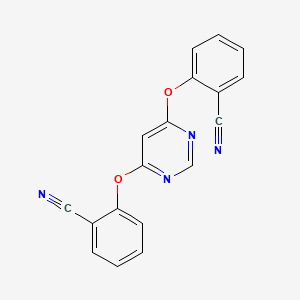
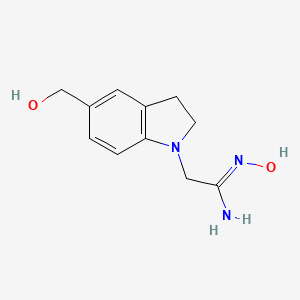
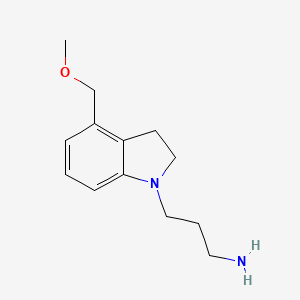
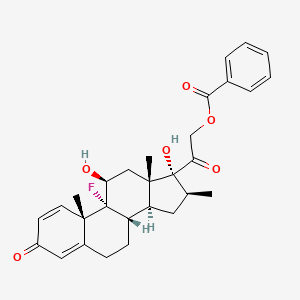

![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
